![molecular formula C9H15ClFN B13466268 3-{3-Fluorobicyclo[1.1.1]pentan-1-yl}pyrrolidine hydrochloride](/img/structure/B13466268.png)
3-{3-Fluorobicyclo[1.1.1]pentan-1-yl}pyrrolidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{3-Fluorobicyclo[111]pentan-1-yl}pyrrolidine hydrochloride is a chemical compound that features a unique bicyclic structure with a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-Fluorobicyclo[1.1.1]pentan-1-yl}pyrrolidine hydrochloride typically involves multiple steps starting from commercially available precursors. One common route involves the fluorination of a bicyclo[1.1.1]pentane derivative, followed by the introduction of the pyrrolidine moiety. The reaction conditions often require the use of strong bases, fluorinating agents, and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and cost-effectiveness, often involving continuous flow reactors and automated systems to handle the reagents and reaction conditions efficiently.
Chemical Reactions Analysis
Types of Reactions
3-{3-Fluorobicyclo[1.1.1]pentan-1-yl}pyrrolidine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorinated carbon, using reagents like sodium azide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azides or nitriles.
Scientific Research Applications
3-{3-Fluorobicyclo[1.1.1]pentan-1-yl}pyrrolidine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, including as an antiviral or anticancer agent.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-{3-Fluorobicyclo[1.1.1]pentan-1-yl}pyrrolidine hydrochloride involves its interaction with specific molecular targets. The fluorine atom in the bicyclic structure can enhance binding affinity to certain receptors or enzymes, potentially leading to biological effects. The exact pathways and targets would depend on the specific application being investigated.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluorobicyclo[1.1.1]pentan-1-ylmethanol
- 2-Amino-3-(3-fluorobicyclo[1.1.1]pentan-1-yl)propanoic acid hydrochloride
- 3-Fluorobicyclo[1.1.1]pentan-1-amine hydrochloride
Uniqueness
3-{3-Fluorobicyclo[1.1.1]pentan-1-yl}pyrrolidine hydrochloride is unique due to the presence of the pyrrolidine ring, which can impart different chemical and biological properties compared to other fluorinated bicyclic compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H15ClFN |
|---|---|
Molecular Weight |
191.67 g/mol |
IUPAC Name |
3-(3-fluoro-1-bicyclo[1.1.1]pentanyl)pyrrolidine;hydrochloride |
InChI |
InChI=1S/C9H14FN.ClH/c10-9-4-8(5-9,6-9)7-1-2-11-3-7;/h7,11H,1-6H2;1H |
InChI Key |
MRCAGEDYIZOCDO-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C23CC(C2)(C3)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl2-[(2S,4R)-4-(benzyloxy)pyrrolidin-2-yl]acetatehydrochloride](/img/structure/B13466190.png)
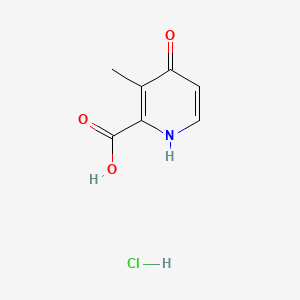
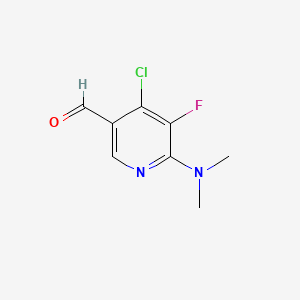
![(1S,2S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B13466206.png)
![Tert-butyl 5-(hydroxymethyl)-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13466215.png)
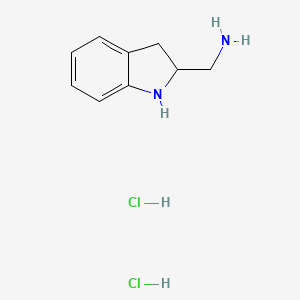
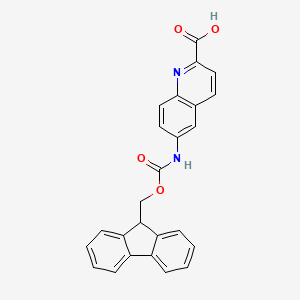
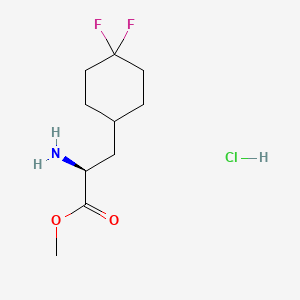

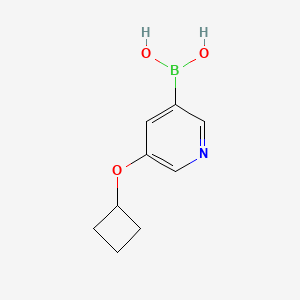
![{2,2-Difluorobicyclo[2.2.1]heptan-1-yl}methanol](/img/structure/B13466251.png)
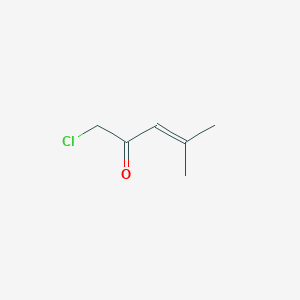
![1-(5-Amino-1-oxo-isoindolin-2-yl)-3-azabicyclo[3.1.1]heptane-2,4-dione](/img/structure/B13466255.png)
![6-[Methyl(2-methylpropyl)amino]pyridine-3-carboxylic acid](/img/structure/B13466263.png)
